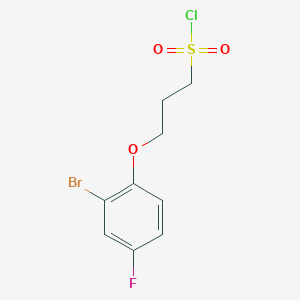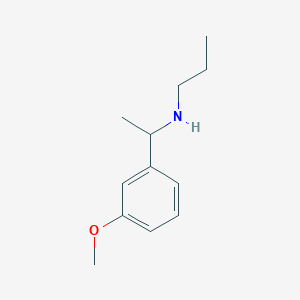
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a propanoic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Propanoic Acid Moiety: The protected amino compound is then subjected to a reaction with 4-(propan-2-yl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. This step forms the desired propanoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl group of the propanoic acid moiety to yield alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids ready for further functionalization.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein folding.
- Serves as a building block for the synthesis of biologically active peptides.
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
- Acts as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of high-performance polymers and coatings.
作用机制
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: The amino acid moiety can interact with active sites of enzymes, influencing their catalytic activity.
Modulating Receptor Activity: The compound can bind to receptors on cell surfaces, altering signal transduction pathways.
Inhibiting Protein-Protein Interactions: By mimicking natural substrates, the compound can disrupt protein-protein interactions, affecting cellular processes.
相似化合物的比较
(3S)-3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid: Lacks the Boc protecting group, making it more reactive.
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: Contains a different protecting group, which may influence its reactivity and stability.
Uniqueness:
- The presence of the Boc protecting group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid provides enhanced stability and allows for selective deprotection under mild conditions.
- The isopropyl group on the phenyl ring contributes to its unique steric and electronic properties, influencing its interactions with biological targets.
属性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI 键 |
ZLUXRQGEUCGUFS-AWEZNQCLSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)




![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)






